Sequence and Net Charge: Brevinin-1-OR7 vs. Co-Expressed Odorrana rotodora Brevinin-1 Peptides
Brevinin-1-OR7 exhibits a unique primary sequence compared to its closest analogs from the same species, Brevinin-1-OR1 and Brevinin-1-OR5, which directly impacts its calculated physicochemical properties critical for antimicrobial action [1]. The sequence divergence results in a different net charge and arrangement of hydrophobic residues, a key determinant of membrane interaction and selectivity [2]. This distinction is fundamental for selection in research where a specific charge/hydrophobicity profile is required to test mechanistic hypotheses or achieve a particular selectivity window. Direct quantitative comparison of MIC data generated in the same study is not publicly available, representing a critical evidence gap requiring investigator-performed head-to-head assays.
| Evidence Dimension | Primary Sequence and Predicted Physicochemistry |
|---|---|
| Target Compound Data | Sequence: QLPFVAGVACEMCQCVYCAASKKC. Predicted Net Charge: +2. Predicted Hydrophobicity: ~1.1 (estimated from database entry). |
| Comparator Or Baseline | Brevinin-1-OR1 (Sequence: LPFVAGVAAEMMQHVYCAASKKC; Net Charge: +1); Brevinin-1-OR5 (Sequence: FLPFVAGVAAEMMQHVYCAASKKC; Net Charge: +2; MIC E. coli=15 µM, S. aureus=15 µM, C. albicans=8 µM) [3]. |
| Quantified Difference | Sequence identity between OR7 and OR1 is approximately 75%. OR7 has a +2 net charge vs. OR1's +1 charge, implying stronger initial electrostatic attraction to anionic microbial membranes. The functional impact of these differences on MIC values has not been quantified in a direct comparative study. |
| Conditions | Sequence analysis and physicochemical prediction based on data from Yang et al., 2012, and DRAMP database entries. MIC data for OR5 was obtained from the CAMP database via a vendor datasheet. |
Why This Matters
The distinct sequence and resulting physicochemical profile mean Brevinin-1-OR7 cannot be considered functionally equivalent to its co-expressed analogs, making it an essential component for any systematic SAR study of the Odorrana rotodora peptidome.
- [1] Yang, X.; Lee, W.-H.; Zhang, Y. Extremely abundant antimicrobial peptides existed in the skins of nine kinds of Chinese odorous frogs. J. Proteome Res. 2012, 11 (1), 306-319. DOI: 10.1021/pr200782u. View Source
- [2] Conlon, J. M.; Kolodziejek, J.; Nowotny, N. Antimicrobial peptides from ranid frogs: taxonomic and phylogenetic markers and a potential source of new therapeutic agents. Biochim. Biophys. Acta 2004, 1696 (1), 1-14. View Source
- [3] Database entry for Brevinin-1-OR5. CAMP Database (Collection of Anti-Microbial Peptides). Accessed via vendor page, which cites the original Yang et al., 2012 publication. View Source
